(3-Aminocyclobutyl)methanol hydrochloride

Description

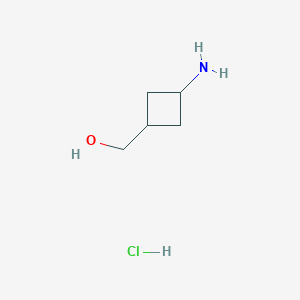

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-aminocyclobutyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVZDZFNCCGDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599994 | |

| Record name | (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142733-65-1, 130369-06-1, 1284250-10-7 | |

| Record name | (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminocyclobutanemethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-[(1r,3r)-3-aminocyclobutyl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-3-Aminocyclobutanemethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Aminocyclobutyl)methanol hydrochloride CAS number lookup

An In-depth Technical Guide to (3-Aminocyclobutyl)methanol Hydrochloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a crucial building block for researchers and professionals in drug development. We will delve into its fundamental properties, logical synthetic approaches, and its strategic application in medicinal chemistry, moving beyond simple data recitation to explain the scientific rationale behind its use.

Core Identification and Chemical Identity

This compound is a bifunctional organic compound featuring a rigid cyclobutane scaffold. This structure is of significant interest in pharmaceutical development because it provides a well-defined three-dimensional orientation of its amino and hydroxymethyl functional groups. This spatial rigidity is invaluable for designing molecules with precise binding affinities to biological targets.

The compound exists as cis and trans stereoisomers, which can have different biological activities and physicochemical properties. The specific isomer should always be considered during experimental design.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 130369-06-1 (isomer unspecified) | [2][3][4] |

| CAS Number (trans-isomer) | 1284250-10-7 | [1][5] |

| Molecular Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][6] |

Physicochemical and Structural Properties

The hydrochloride salt form of (3-aminocyclobutyl)methanol enhances its stability and solubility in polar solvents, which is advantageous for handling and for use in aqueous biological assays.[7] The key computed properties that dictate its behavior in chemical reactions and biological systems are summarized below.

| Property | Value | Source |

| Exact Mass | 137.0607417 Da | [1][6] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Complexity | 59.1 | [1] |

| Heavy Atom Count | 8 | [1] |

| Formal Charge | 0 | [6] |

| IUPAC Name | (3-aminocyclobutyl)methanol;hydrochloride | [6] |

The structural rigidity of the cyclobutane ring is a key feature. Unlike more flexible aliphatic linkers, this scaffold minimizes conformational entropy upon binding to a target, which can lead to a more favorable enthalpy of binding and higher affinity.

Caption: Stereoisomers of (3-Aminocyclobutyl)methanol.

Synthesis Protocol: Hydrochloride Salt Formation

The final and critical step in preparing this compound for use as a pharmaceutical intermediate is the formation of the stable hydrochloride salt from its free-base form. This process enhances stability, improves handling characteristics, and increases aqueous solubility.[7] The following protocol is a robust and self-validating method for this conversion.

Principle of the Method

The protocol relies on the acid-base reaction between the primary amine group of (3-aminocyclobutyl)methanol and hydrogen chloride. By using a non-aqueous solvent system, the resulting ammonium chloride salt, which is typically insoluble in organic solvents, precipitates and can be isolated in high purity. Generating HCl gas in situ from a precursor like acetyl chloride provides a controlled and anhydrous source of the acid.[8]

Step-by-Step Experimental Protocol

-

System Preparation:

-

Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried to prevent unwanted side reactions with water.

-

The reaction should be performed under an inert nitrogen atmosphere to prevent the absorption of atmospheric moisture.

-

-

Reagent Preparation:

-

Dissolve 1.0 equivalent of (3-aminocyclobutyl)methanol (free base) in anhydrous methanol (approx. 10 mL per gram of amine).

-

In the dropping funnel, prepare a solution of 1.1 equivalents of acetyl chloride in anhydrous methanol. Caution: Add the acetyl chloride to the methanol slowly and with cooling, as the reaction is exothermic and generates HCl gas.[8]

-

-

Salt Formation Reaction:

-

Cool the amine solution in the flask to 0°C using an ice bath.

-

Slowly add the methanolic HCl solution from the dropping funnel to the stirred amine solution over 30 minutes.

-

A white precipitate of this compound should begin to form.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional hour, then warm to room temperature and stir for another 2-4 hours to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.

-

Dry the purified product under a high vacuum at room temperature to a constant weight.

-

-

Validation:

-

Confirm the product's identity and purity using standard analytical techniques such as ¹H-NMR (to observe shifts in protons adjacent to the newly formed ammonium group), LC-MS (to confirm the molecular weight of the free base cation), and melting point analysis.

-

Caption: Workflow for Hydrochloride Salt Synthesis.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in medicinal chemistry, primarily categorized as a pharmaceutical intermediate and a bifunctional linker.[4]

-

Rigid Scaffold: The cyclobutane core provides a conformationally restricted backbone. This is highly desirable when designing ligands for protein targets, as it reduces the entropic penalty of binding, potentially increasing potency.

-

Linker Chemistry: In modern drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), this molecule can function as a rigid linker. It connects the "warhead" (the active drug component) to the targeting moiety (an antibody or a ligand for an E3 ligase) while maintaining a precise distance and orientation between the two.

-

Introduction of Key Functional Groups: The primary amine allows for amide bond formation, reductive amination, and other standard conjugation chemistries. The primary alcohol can be used for ether or ester linkages or can be oxidized to an aldehyde or carboxylic acid for further functionalization.

Caption: Role as a Linker in a PROTAC Molecule.

Safety, Handling, and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Storage Conditions: Store in a tightly sealed container in an inert atmosphere, refrigerated at 2-8°C.[3]

Hazard Identification: [9] The compound is associated with the following GHS hazard statements, indicating that appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

References

- LookChem. This compound. [Link]

- PubChem. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929. [Link]

- PubChem. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201. [Link]

- PubChemLite. (3-aminocyclobutyl)methanol (C5H11NO). [Link]

- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

- National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

- ResearchGate. What is the alternate process for preparing ester hydrochloride?. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound [allbiopharm.com]

- 3. achmem.com [achmem.com]

- 4. 130369-06-1|this compound|BLD Pharm [bldpharm.com]

- 5. 1284250-10-7|((trans-3-Aminocyclobutyl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 6. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3-Aminocyclobutyl)methanol hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (3-Aminocyclobutyl)methanol Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Aminocyclobutyl)methanol and its hydrochloride salt are pivotal building blocks in contemporary drug discovery, prized for the unique conformational constraints imparted by the cyclobutane scaffold. This guide provides an in-depth exploration of a robust and stereocontrolled synthetic pathway to this compound. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, the rationale for reagent selection, and the critical parameters that govern reaction outcomes, particularly stereoselectivity. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for successful synthesis.

Introduction: The Significance of the Cyclobutane Motif

In medicinal chemistry, the cyclobutane ring serves as a versatile bioisostere for phenyl groups and other cyclic systems. Its rigid, puckered conformation allows for precise spatial orientation of substituents, enabling chemists to fine-tune ligand-receptor interactions and optimize pharmacokinetic properties. (3-Aminocyclobutyl)methanol, possessing both a primary amine and a primary alcohol, is a bifunctional scaffold that provides two key vectors for molecular elaboration, making it an invaluable starting material for the synthesis of complex pharmaceutical agents. The hydrochloride salt form enhances stability and improves handling characteristics by mitigating the hygroscopicity of the free amine.[1] This guide focuses on a modern, stereocontrolled synthetic approach commencing from commercially available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic strategy for this compound identifies key disconnections that lead back to simple, accessible precursors. The final salt formation is a trivial step from the free amine. The core challenge lies in the stereocontrolled construction of the 1,3-disubstituted cyclobutane ring, specifically the relationship between the amino and hydroxymethyl groups (cis or trans).

A key disconnection is the reduction of a ketone to form the secondary alcohol. This leads back to a 3-(protected-amino)cyclobutanone, a versatile intermediate where the stereochemistry of the final product can be dictated by the choice of reducing agent. This ketone can, in turn, be derived from a commercially available starting material such as 3-oxocyclobutanecarboxylic acid.

Caption: Forward synthesis workflow from 3-oxocyclobutanecarboxylic acid.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of tert-butyl (3-oxocyclobutyl)carbamate

The conversion of 3-oxocyclobutanecarboxylic acid to the key Boc-protected aminoketone intermediate is a multi-step process that can be adapted from known procedures for similar transformations. [2]A common route involves conversion to an amide followed by a Hofmann rearrangement.

Protocol:

-

Esterification: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate.

-

Amidation: Dissolve the crude ester in methanol and bubble ammonia gas through the solution at 0 °C until saturation. Seal the vessel and stir at room temperature for 24 hours. Concentrate the mixture to yield 3-oxocyclobutanecarboxamide.

-

Hofmann Rearrangement: Prepare a solution of sodium hydroxide (4.0 eq) in water and cool to 0 °C. Add bromine (1.1 eq) to form a sodium hypobromite solution. In a separate flask, dissolve 3-oxocyclobutanecarboxamide (1.0 eq) in tert-butanol and water. Add the cold sodium hypobromite solution to the amide solution, keeping the temperature below 10 °C. Stir at room temperature for 1-2 hours, then heat to 60-70 °C for 1 hour. Cool the reaction, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), and stir vigorously for 12 hours. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl (3-oxocyclobutyl)carbamate.

Expertise & Causality: The Hofmann rearrangement is an efficient method for converting a primary amide to a primary amine with the loss of one carbon atom. The use of Boc₂O in the workup directly furnishes the N-Boc protected amine. This protecting group is crucial for two reasons: it prevents side reactions involving the amine in subsequent steps and its steric bulk is instrumental in directing the stereochemistry of the ketone reduction. [3]

Step 2: Stereoselective Reduction to tert-butyl (cis-3-hydroxycyclobutyl)carbamate

This is the most critical step for establishing the final product's stereochemistry. The choice of reducing agent determines the facial selectivity of the hydride attack on the cyclobutanone ring. To achieve the cis configuration, a sterically hindered hydride source is employed. [3] Protocol for cis-Isomer:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) (1.5 eq) in THF to the cooled substrate solution over 20 minutes, maintaining the internal temperature at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

-

Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure tert-butyl (cis-3-hydroxycyclobutyl)carbamate.

Trustworthiness & Mechanistic Insight: The high cis-selectivity is a direct consequence of the steric hindrance posed by the Boc-amino group at the C3 position. The bulky LiAl(OtBu)₃H reagent preferentially attacks the carbonyl from the face opposite to this substituent (anti-facial attack), leading to the formation of the cis-alcohol. [3]Lowering the reaction temperature to -78 °C further enhances this selectivity by favoring the transition state with the lower activation energy. [3]

Comparative Data for Stereoselective Reduction

| Objective | Reducing Agent | Typical Diastereomeric Ratio (cis:trans) | Key Conditions | Reference |

| cis -Selectivity | LiAl(OtBu)₃H | >95:5 | Anhydrous THF, -78 °C | [3] |

| cis -Selectivity | L-Selectride® | High | Anhydrous THF, -78 °C | - |

| trans -Selectivity | Ketoreductase (KRED) | ~2:98 | Biocatalysis, buffer, RT | [3] |

| Low Selectivity | NaBH₄ | ~50:50 | Methanol, 0 °C to RT | [3] |

This table illustrates the critical role of reagent selection in determining stereochemical outcomes.

Step 3: Deprotection and Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

Protocol:

-

Deprotection: Dissolve the purified tert-butyl (cis-3-hydroxycyclobutyl)carbamate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (5-10 vol).

-

Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is fully consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the crude (cis-3-Aminocyclobutyl)methanol hydrochloride.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or isopropanol/ether, to yield the pure hydrochloride salt. [1] Expertise & Causality: Acidic conditions, typically using hydrochloric acid or trifluoroacetic acid (TFA), are standard for cleaving the Boc protecting group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of tert-butyl cation (which forms isobutylene) and carbon dioxide. Using HCl directly in the deprotection step allows for a streamlined, one-pot procedure to generate the final hydrochloride salt.

Conclusion

The synthesis of this compound can be achieved through a reliable and highly stereocontrolled pathway. The cornerstone of this strategy is the diastereoselective reduction of a 3-(Boc-amino)cyclobutanone intermediate. By carefully selecting a sterically demanding reducing agent like Lithium tri-tert-butoxyaluminum hydride and maintaining cryogenic temperatures, chemists can favor the formation of the cis-isomer with high fidelity. This guide provides the necessary theoretical foundation and practical protocols to empower researchers in their pursuit of novel therapeutics built upon this valuable cyclobutane scaffold.

References

- Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- ScienceDirect. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives.

- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.

- ResearchGate. (2025). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16).

- National Center for Biotechnology Information. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- Thieme Connect. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors.

- ResearchGate. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors.

- PubChem. (n.d.). 3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one hydrochloride.

- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

- Journal of Chemical Education. (1975). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

- LookChem. (n.d.). This compound.

- Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol.

- Google Patents. (n.d.). US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine.

- ScholarWorks. (2022). studies toward the stereocontrolled synthesis of cyclobutane derivatives.

- National Center for Biotechnology Information. (2011). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols.

- Google Patents. (n.d.). CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone.

- ResearchGate. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives.

- Organic Syntheses. (n.d.). cyclobutylamine.

- PubMed. (2011). Stereoselective synthesis of polyhydroxylated aminocyclohexanes.

- Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.

- Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.

Sources

An In-depth Technical Guide to the Cis/Trans Isomers of (3-Aminocyclobutyl)methanol Hydrochloride

Abstract

(3-Aminocyclobutyl)methanol hydrochloride is a pivotal building block in modern medicinal chemistry, valued for its rigid, three-dimensional cyclobutane scaffold. The spatial orientation of its amino and methanol substituents, existing as cis and trans diastereomers, profoundly influences the physicochemical properties and biological activity of derivative drug candidates. This guide provides an in-depth exploration of the stereoselective synthesis, separation, and analytical characterization of these isomers. We will delve into the causal mechanisms behind synthetic strategies that favor one isomer over the other, present detailed, field-proven protocols for their separation and analysis, and discuss the critical implications of this stereoisomerism in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this versatile chemical intermediate.

Introduction: The Significance of the Cyclobutane Scaffold in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly incorporated into drug candidates to enhance a variety of pharmacological parameters.[1][2] Its unique, puckered three-dimensional structure provides a rigid scaffold that can enforce specific conformations, thereby improving target binding affinity and metabolic stability.[3] Unlike planar rings or flexible aliphatic chains, the cyclobutane moiety can position pharmacophoric groups in precise spatial orientations, a critical factor in rational drug design.[4]

(3-Aminocyclobutyl)methanol, specifically, offers two key functional groups—a primary amine and a primary alcohol—ready for diverse chemical modifications. However, the true utility of this building block lies in its stereochemistry. The substituents can be arranged on the same side (cis) or opposite sides (trans) of the cyclobutane ring, creating two distinct diastereomers with different properties. The choice between the cis and trans isomer is a critical decision in the drug discovery process, as this seemingly subtle structural change can lead to significant differences in biological activity, solubility, and ability to cross biological membranes.[5] This guide will provide the foundational knowledge required to synthesize, separate, and characterize these isomers effectively.

Comparative Physicochemical Properties: Cis vs. Trans

The difference in the spatial arrangement of the polar amino and hydroxyl groups results in distinct physical properties between the cis and trans isomers. These differences are crucial for designing purification and separation strategies.

| Property | cis-(3-Aminocyclobutyl)methanol | trans-(3-Aminocyclobutyl)methanol | Rationale |

| Polarity | Higher | Lower | In the cis isomer, both polar groups are on the same face, leading to a more pronounced molecular dipole. The trans isomer has its polar groups on opposite faces, resulting in a partial cancellation of dipole moments and lower overall polarity.[5] |

| Boiling Point | Higher | Lower | The greater polarity of the cis isomer leads to stronger intermolecular dipole-dipole interactions, requiring more energy to overcome. |

| Solubility | More soluble in polar solvents | Less soluble in polar solvents | "Like dissolves like." The higher polarity of the cis isomer enhances its solubility in polar solvents like water and methanol.[6] |

| Chromatographic Retention (Normal Phase) | Shorter retention time | Longer retention time | In normal-phase chromatography (e.g., silica gel), more polar compounds interact more strongly with the stationary phase. However, due to its higher polarity, the cis isomer is more soluble in the typically polar mobile phase, leading to faster elution. |

| Chromatographic Retention (Reversed Phase) | Longer retention time | Shorter retention time | In reversed-phase chromatography, the less polar trans isomer interacts more strongly with the nonpolar stationary phase, but is more readily eluted by the mobile phase, resulting in a shorter retention time.[7] |

Stereoselective Synthesis Strategies

Achieving high diastereoselectivity is a primary goal in the synthesis of (3-Aminocyclobutyl)methanol isomers. The choice of reducing agent and reaction conditions are the most critical factors in determining the cis/trans ratio. The most common strategy involves the reduction of a 3-aminocyclobutanone precursor.

Synthesis of cis-(3-Aminocyclobutyl)methanol

The synthesis of the cis isomer is generally favored by using sterically demanding hydride reagents.[8] The rationale is that a bulky reducing agent will preferentially attack the carbonyl from the face opposite to the substituent at the 3-position (the amino group), which is sterically less hindered.[8]

Workflow for cis-Isomer Synthesis

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. lifechemicals.com [lifechemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]

- 7. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Structural Imperative in Modern Drug Development

An In-Depth Technical Guide to the Spectroscopic Characterization of (3-Aminocyclobutyl)methanol Hydrochloride

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of scientific integrity and drug safety. This compound, a key building block in the synthesis of various therapeutic agents, presents a unique structural motif—a puckered four-membered ring—that imparts specific conformational constraints.[1] Its proper characterization is critical to ensure isomeric purity, confirm identity, and establish robust quality control parameters.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—from a practical, field-proven perspective. The focus extends beyond mere data presentation to the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the knowledge to validate this crucial synthetic intermediate.

Molecular Structure and Key Features

This compound possesses a primary amine, protonated to an ammonium salt, and a primary alcohol, both attached to a cyclobutane core. This structure dictates the spectroscopic outcomes: the strained cyclobutane ring influences proton and carbon environments, while the charged -NH₃⁺ group and the polar -OH group dominate the infrared and mass spectra.

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale for ¹H NMR Analysis

¹H NMR is the quintessential technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, it is indispensable for confirming the connectivity of the cyclobutane ring, verifying the presence and relative positions of the aminomethyl and hydroxymethyl substituents, and assessing isomeric purity (cis vs. trans). The chemical shifts, signal integrations, and spin-spin coupling patterns provide a detailed fingerprint of the molecule's structure.[2]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and allows for the observation of exchangeable protons (from -NH₃⁺ and -OH).[3] Deuterium oxide (D₂O) is an alternative, though it will cause the -NH₃⁺ and -OH protons to exchange with deuterium, leading to their disappearance from the spectrum, a phenomenon which can itself be diagnostic.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for optimal resolution.

-

Acquisition: Record the spectrum at a standard probe temperature (e.g., 298 K).

-

Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds is appropriate.

-

Caption: Workflow for ¹H NMR analysis.

Expected ¹H NMR Spectrum: Interpretation

The puckered nature of the cyclobutane ring leads to complex multiplets for the ring protons.[1] Protons on a cyclobutane ring typically resonate around 1.9-2.2 ppm.[5][6] However, the electron-withdrawing effects of the ammonium and hydroxyl groups will shift adjacent protons downfield.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | Broad Singlet | 3H | -NH₃ ⁺ | The protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange. |

| ~4.6 | Triplet (t) | 1H | -CH ₂-OH | The hydroxyl proton signal can be variable and broad. It may couple to the adjacent CH₂ group. |

| ~3.4 | Doublet (d) | 2H | -CH₂ -OH | These protons are adjacent to the electron-withdrawing oxygen atom, shifting them downfield. |

| ~3.2 | Multiplet (m) | 1H | CH -NH₃⁺ | The methine proton attached to the same carbon as the ammonium group is deshielded. |

| ~2.4 | Multiplet (m) | 1H | CH -CH₂OH | The methine proton at the point of substitution for the hydroxymethyl group. |

| ~2.2 | Multiplet (m) | 2H | Ring CH₂ (cis to subs.) | Cyclobutane ring protons adjacent to the substituted carbons. |

| ~1.8 | Multiplet (m) | 2H | Ring CH₂ (trans to subs.) | The remaining cyclobutane ring protons. |

Carbon-13 (¹³C) NMR Spectroscopy

Rationale for ¹³C NMR Analysis

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. It is used to count the number of non-equivalent carbons, identify their chemical environment (alkane, alcohol, etc.), and thus confirm the overall structure. For this compound, it verifies the presence of the five distinct carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

The sample prepared for ¹H NMR analysis can be used directly.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).

-

Mode: Proton-decoupled (¹³C{¹H}) to ensure each unique carbon appears as a single line, simplifying the spectrum.[7]

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A 2-5 second delay is recommended to allow for full relaxation of all carbons, including quaternary ones if present.

-

Expected ¹³C NMR Spectrum: Interpretation

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. Carbons bonded to heteroatoms like oxygen and nitrogen are shifted significantly downfield.

| Expected Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~65 | -C H₂OH | The carbon atom directly bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen.[7] |

| ~48 | C H-NH₃⁺ | The carbon atom bonded to the ammonium group is deshielded due to the electron-withdrawing inductive effect of the nitrogen. |

| ~38 | C H-CH₂OH | The methine carbon bearing the hydroxymethyl group. |

| ~30 | Ring C H₂ | The two equivalent methylene carbons of the cyclobutane ring. Unsubstituted cyclobutane appears at ~22.4 ppm; substitution causes a downfield shift.[1] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale for FTIR Analysis

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The analysis of this compound by FTIR is essential to confirm the presence of the key -OH (alcohol) and -NH₃⁺ (primary ammonium) groups, which are the most prominent features in its spectrum.

Experimental Protocol: FTIR

As the sample is a solid salt, the potassium bromide (KBr) pellet method is a standard and effective choice.

-

Sample Preparation (KBr Pellet):

-

Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data is typically collected over a range of 4000-400 cm⁻¹.

-

Caption: Workflow for FTIR analysis via KBr pellet method.

Expected FTIR Spectrum: Interpretation

The spectrum will be dominated by absorptions from the O-H and N-H bonds.

| Expected Frequency (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol -OH group, broadened due to hydrogen bonding.[8][9] |

| 3000 - 2800 | Strong, Broad | N-H Stretch | Ammonium -NH₃⁺ group. This broad feature is characteristic of amine salts.[10] |

| 2950 - 2850 | Medium | C-H Stretch | Alkyl C-H bonds of the cyclobutane ring and methylene groups.[11] |

| 1620 - 1560 | Medium | N-H Bend | Asymmetric deformation of the -NH₃⁺ group.[10] |

| ~1475 | Medium | C-H Bend | CH₂ scissoring vibration. |

| ~1350 | Medium | O-H Bend | In-plane bending of the alcohol O-H.[9] |

| ~1050 | Strong | C-O Stretch | Characteristic stretch for a primary alcohol.[12][13] |

Mass Spectrometry (MS)

Rationale for MS Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is the method of choice due to the compound's polarity and salt nature. ESI is a soft ionization technique that allows the analysis of polar, non-volatile molecules, making it ideal for this analyte.[14]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~10-100 µM) of the sample in a suitable solvent system, typically methanol or a water/acetonitrile mixture. A small amount of formic acid can be added to ensure the amine remains protonated.

-

Infusion: The sample solution is infused directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters (Positive Ion Mode):

-

Ionization Mode: ESI Positive (+).

-

Capillary Voltage: ~3-4 kV.

-

Drying Gas: Nitrogen, at a temperature of ~300-350 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

Expected Mass Spectrum: Interpretation

In positive ion ESI-MS, the analyte is detected after being ionized, typically by protonation. The hydrochloride salt will first dissociate in solution, and the free amine (C₅H₁₁NO, MW ≈ 117.16 g/mol ) will then be protonated.

| Expected m/z | Ion Formula | Interpretation |

| 118.09 | [C₅H₁₂NO]⁺ | [M+H]⁺ Ion: This is the protonated molecular ion of the free base, (3-Aminocyclobutyl)methanol. It represents the primary evidence for the molecular weight of the core molecule. |

Further fragmentation (MS/MS) of the m/z 118.09 precursor ion could be performed to yield structurally significant fragments, such as the loss of water (m/z 100.08) or the loss of ammonia (m/z 101.08), further confirming the structure.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a robust and orthogonal dataset for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity, FTIR validates the presence of the critical alcohol and ammonium functional groups, and ESI-MS confirms the molecular weight of the parent molecule. By understanding the principles behind each technique and the expected spectral features detailed in this guide, researchers can confidently verify the identity, purity, and structure of this important chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

- Abraham, R. J., et al. (2012). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 50(9), 614-623.

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.

- ResearchGate. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.

- PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry.

- AWS. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study - Supporting Information.

- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol.

- Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols.

- Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 18-23.

- Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols.

- Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table.

- Open OChem Learn. (n.d.). Interpreting ¹H NMR.

- Rocky Mountain Laboratories. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- LookChem. (n.d.). This compound.

- Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(1), 1-8.

- ResearchGate. (n.d.). ¹H NMR and ¹³C NMR chemical shifts for the SCH₂ group of the....

- University of Colorado Boulder. (n.d.). NMR Chemical Shifts.

- International Journal of Academic Research and Development. (2018). Study of the composition of amines using IR spectroscopy.

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0001875).

- Millersville University. (n.d.). IR Absorption Table.

- University of Puget Sound. (n.d.). ¹³C NMR Chemical Shift Table.

- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.

- MDPI. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- PubChem. (n.d.). (1-Aminocyclobutyl)methanol hydrochloride.

- PubChem. (n.d.). trans-(2-Aminocyclobutyl)methanol hcl.

- Chemistry LibreTexts. (2021). Interpreting C-13 NMR Spectra.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- PubChem. (n.d.). (3-Aminocyclopentyl)methanol hydrochloride.

- Pharmaffiliates. (n.d.). CAS No : 2138162-83-9 | Product Name : (3-Aminocyclopentyl)methanol Hydrochloride.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methanol.

- GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

- National Institute of Standards and Technology. (n.d.). Methyl Alcohol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [trans-3-(aminomethyl)cyclobutyl]methanol hydrochloride(1778734-64-7) 1H NMR [m.chemicalbook.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. achmem.com [achmem.com]

The Cyclobutane Scaffold: A Strained Ring with Untapped Potential in Drug Discovery

A Senior Application Scientist's Guide to the Biological Activity of Cyclobutane-Containing Compounds

Introduction: Embracing the Strain

In the vast landscape of medicinal chemistry, the cyclobutane ring, a four-membered carbocycle, has long been perceived as a niche structural motif, often overshadowed by its more prevalent five- and six-membered counterparts. However, a growing body of research is illuminating the unique advantages conferred by this strained ring system, positioning it as a powerful tool in the design of novel therapeutics.[1][2][3] This guide provides an in-depth exploration of the biological activities of cyclobutane-containing compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental properties of the cyclobutane ring, examine its role in both natural and synthetic bioactive molecules, and provide practical guidance on its incorporation into drug discovery pipelines.

The defining characteristic of the cyclobutane ring is its significant ring strain, with a strain energy of approximately 26.3 kcal/mol.[1][4] This inherent strain results in a unique puckered or folded conformation, deviating from a planar arrangement to alleviate torsional strain.[1][2] This non-planar, three-dimensional structure, coupled with longer C-C bond lengths (around 1.56 Å) compared to unstrained alkanes, provides a distinct spatial arrangement for substituents, influencing how a molecule interacts with its biological target.[1][2] Medicinal chemists are increasingly leveraging these features to impart desirable pharmacological properties, such as conformational restriction, improved metabolic stability, and enhanced binding affinity.[1][2][5]

The Physicochemical Landscape of the Cyclobutane Ring

The utility of the cyclobutane moiety in drug design stems from its distinct physicochemical properties that differentiate it from other cyclic and acyclic structures. Understanding these properties is crucial for rationally incorporating this scaffold into drug candidates.

Key Physicochemical and Structural Properties of Cyclobutane:

| Property | Value/Description | Significance in Drug Design |

| Ring Strain Energy | ~26.3 kcal/mol[1][4] | Influences reactivity and conformation. Can be harnessed for specific chemical transformations. |

| Conformation | Puckered/Folded[1][2] | Provides a defined three-dimensional arrangement of substituents, enabling precise interactions with biological targets. |

| C-C Bond Length | ~1.56 Å[1] | Longer than in unstrained alkanes, affecting the spatial positioning of attached functional groups. |

| Metabolic Stability | Generally high | The rigid, saturated nature can block sites of metabolism, increasing the half-life of a drug.[1][2] |

| Lipophilicity | Can be modulated | The sp³-rich character can be used to fine-tune a compound's solubility and permeability. |

The conformational rigidity of the cyclobutane ring is a particularly powerful attribute. By locking flexible molecules into a specific bioactive conformation, it can lead to a significant increase in potency and selectivity.[1][6] This "conformational locking" strategy can reduce the entropic penalty of binding to a target protein.

Cyclobutane in Nature: A Blueprint for Bioactivity

While less common than other ring systems, the cyclobutane motif is found in a diverse array of natural products, many of which exhibit significant biological activity.[7][8][9] These natural products serve as a valuable source of inspiration for the design of new drugs.

Notable Classes of Bioactive Cyclobutane-Containing Natural Products:

-

Alkaloids: A number of cyclobutane-containing alkaloids have been isolated from plants, fungi, and marine organisms, demonstrating a wide range of biological effects including antimicrobial, antibacterial, and antitumor activities.[7][9][10] For instance, sceptrin, isolated from a marine sponge, possesses antimicrobial properties.[1][7]

-

Terpenoids: Complex terpenoids featuring cyclobutane rings are known for their fascinating molecular architectures and potent biological activities.[8]

-

UV-Induced Dimers: In the presence of UV radiation, adjacent pyrimidine bases in DNA can undergo a [2+2] photocycloaddition to form cyclobutane pyrimidine dimers, a form of DNA damage.[1][5][7] This phenomenon highlights the inherent reactivity of double bonds to form cyclobutane rings.

Synthetic Cyclobutanes in Modern Drug Discovery

The true potential of the cyclobutane ring is being unlocked through synthetic chemistry, allowing for its strategic incorporation into a wide range of drug candidates across various therapeutic areas.[1][2]

Anticancer Agents

The cyclobutane moiety has been successfully integrated into several anticancer drugs. A prominent example is Carboplatin , a platinum-based chemotherapy agent used in the treatment of various cancers.[1][5][11] The cyclobutane-1,1-dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center, leading to a better safety profile compared to its predecessor, cisplatin.

More recently, researchers have explored the use of cyclobutane scaffolds to lock combretastatin analogues into their active cis-conformation, leading to potent and selective anticancer activity.[1]

Antiviral Nucleoside Analogues

Cyclobutane-containing nucleoside analogues have emerged as a promising class of antiviral agents.[12][13][14][15] By replacing the furanose ring of natural nucleosides with a cyclobutane ring, chemists can create compounds that are recognized by viral polymerases but act as chain terminators, thus inhibiting viral replication. The stereochemistry of the substituents on the cyclobutane ring is often critical for activity, with specific enantiomers showing high potency against herpesviruses.[13]

Central Nervous System (CNS) Disorders

The conformational constraint provided by the cyclobutane ring is also being exploited in the development of drugs targeting the CNS. By rigidifying a molecule, it is possible to improve its selectivity for a particular receptor subtype, which is often a key challenge in CNS drug discovery.

Synthetic Strategies: Forging the Four-Membered Ring

The synthesis of functionalized cyclobutanes has historically been a challenge, which has contributed to their underrepresentation in medicinal chemistry.[16] However, the development of modern synthetic methods has made this scaffold more accessible.

Key Synthetic Approaches to Cyclobutanes:

-

[2+2] Photocycloaddition: This is a classic and powerful method for constructing cyclobutane rings, involving the light-induced reaction of two alkene-containing molecules.[6][7]

-

Ketene Cycloadditions: The reaction of ketenes with alkenes provides a regio- and stereoselective route to cyclobutanones, which are versatile intermediates for further functionalization.[17]

-

Ring Contraction: Recent advances have demonstrated the stereoselective synthesis of cyclobutanes through the contraction of larger rings, such as pyrrolidines.[18]

Experimental Protocol: Synthesis of a Bioactive Cyclobutane Analogue

To illustrate a practical application, the following is a representative protocol for the synthesis of a cis-constrained combretastatin analogue containing a cyclobutane ring, based on methodologies described in the literature.[1]

Objective: To synthesize a conformationally locked combretastatin analogue to enhance its anticancer activity.

Step-by-Step Methodology:

-

[2+2] Photocycloaddition:

-

Dissolve equimolar amounts of 3,4,5-trimethoxystyrene and a suitable alkene partner in an appropriate solvent (e.g., acetone).

-

Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature (e.g., 0 °C) for a specified duration (e.g., 24-48 hours), monitoring the reaction by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting cyclobutane adduct by column chromatography on silica gel.

-

-

Functional Group Manipulation:

-

The initial cyclobutane adduct may require further chemical transformations to install the desired pharmacophoric groups. This could involve, for example, the reduction of a ketone to an alcohol, followed by etherification to introduce a desired substituent.

-

-

Final Product Characterization:

-

Confirm the structure and stereochemistry of the final compound using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The relative stereochemistry of the substituents on the cyclobutane ring can often be determined by NOESY NMR experiments.

-

Conclusion and Future Perspectives

The cyclobutane ring is no longer a mere curiosity but a validated and valuable scaffold in modern drug discovery.[1][2] Its unique conformational and physicochemical properties offer a powerful means to address key challenges in medicinal chemistry, such as improving potency, selectivity, and metabolic stability.[1][2][5] As synthetic methodologies continue to advance, making this four-membered ring more accessible, we can expect to see a surge in the number of cyclobutane-containing compounds entering clinical development. For researchers and drug development professionals, a deeper understanding of the principles governing the biological activity of these compounds will be essential for unlocking their full therapeutic potential.

References

- Janssen, M. A. C. H., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

- Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]

- Janssen, M. A. C. H., et al. (2022).

- Janssen, M. A. C. H., et al. (2022).

- Wang, M., & Lu, P. (2018). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 5(2), 254-259. [Link]

- Dembitsky, V. M. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytomedicine, 21(12), 1559-81. [Link]

- Kim, C. U., et al. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-8. [Link]

- Borroto-Esoda, K., et al. (1993). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry, 36(11), 1581-90. [Link]

- Janssen, M. A. C. H., et al. (2022).

- Yang, P., et al. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 39(12), 2269-2303. [Link]

- Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 19078–19083. [Link]

- Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Organic Chemistry: Current Research. [Link]

- Dembitsky, V. M. (2025). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. MDPI. [Link]

- Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews: Organic Chemistry. [Link]

- Wipf, P., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(38), 11215-11230. [Link]

- Dembitsky, V. M. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(1), 1. [Link]

- Gessara, M. I., et al. (2020). Synthesis, Antiviral Evaluation, and Computational Studies of Cyclobutane and Cyclobutene L-Nucleoside Analogues. Molecules, 25(15), 3456. [Link]

- Dembitsky, V. M. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants.

- Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science Publishers. [Link]

- Dembitsky, V. M. (2020). Bioactive cyclobutane-containing alkaloids.

- Janssen, M. A. C. H., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200021. [Link]

- Wang, M., & Lu, P. (2022). Contemporary synthesis of bioactive cyclobutane natural products. Chinese Chemical Letters, 33(5), 2275-2286. [Link]

- Pitchai, M., et al. (2022). (A) Bioactive molecules containing cyclobutane ring elements. [2+2]...

- Janssen, M. A. C. H., et al. (2022).

- Wang, M., et al. (2022). Representative cyclobutane-containing bioactive molecules.

- Wikipedia. (n.d.). Cyclobutane. Wikipedia. [Link]

- Dembitsky, V. M. (2008). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

- Hradilova, L., et al. (2025). Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents inducing nonapoptotic oncosis-like cell death. Biomedicine & Pharmacotherapy, 190, 118404. [Link]

- Ghosez, L., et al. (1995). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 95(5), 1151-1194. [Link]

- Wang, M., & Lu, P. (2022). Cyclobutane-containing scaffolds in bioactive small molecules. Trends in Chemistry, 4(8), 677-681. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 11. Cyclobutane - Wikipedia [en.wikipedia.org]

- 12. Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. rroij.com [rroij.com]

- 16. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]

The Cyclobutane Scaffold in Modern Medicinal Chemistry: A Guide to Synthesis, Properties, and Strategic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of medicinal chemistry is in a constant state of evolution, driven by the need for drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles. While aromatic rings have traditionally been a mainstay of molecular design, their inherent planarity and susceptibility to metabolic degradation often present significant hurdles in drug development. In recent years, the cyclobutane scaffold has emerged from relative obscurity to become a validated and powerful tool for overcoming these challenges. This guide provides an in-depth exploration of the cyclobutane ring's role in modern drug discovery. We will dissect its unique physicochemical properties, detail key synthetic methodologies for its incorporation, and analyze its strategic application as a bioisostere, a conformational constraint, and a modulator of drug-like properties. Through technical protocols, comparative data, and mechanistic diagrams, this document serves as a comprehensive resource for scientists seeking to leverage the three-dimensional potential of this versatile scaffold.

Part 1: The Unique Physicochemical Landscape of the Cyclobutane Ring

The strategic value of the cyclobutane ring originates from its distinct structural and electronic properties, which stand in sharp contrast to both acyclic linkers and other cyclic systems. Understanding these fundamentals is critical to rationally designing it into a drug candidate.

The four-membered ring is the second most strained saturated monocarbocycle, with a ring strain of approximately 26.3 kcal/mol.[1] This high strain, however, does not translate to general instability; the cyclobutane ring is relatively inert for a carbocycle under typical physiological conditions.[2] Its defining feature is a non-planar, puckered conformation.[1][2] This three-dimensionality is a significant departure from the flat nature of aromatic rings, allowing for more sophisticated and precise interactions within a protein's binding pocket. The C-C bond lengths are notably longer than in typical alkanes (approx. 1.56 Å), a result of 1,3 non-bonding repulsions.[1]

These properties collectively allow the cyclobutane scaffold to confer a higher fraction of sp³-hybridized carbons (Fsp³) to a molecule, a parameter that has been correlated with increased clinical success rates.[3]

| Property | Cyclobutane | Cyclopentane | Cyclohexane (Chair) | Benzene |

| Ring Strain (kcal/mol) | ~26.3[1] | ~7.1[1] | ~0 | 0 (Aromatic) |

| Conformation | Puckered (3D)[1] | Envelope/Twist (3D) | Chair (3D) | Planar (2D) |

| Fsp³ Character | 1.0 | 1.0 | 1.0 | 0 |

| Susceptibility to P450 Oxidation | Low | Moderate | Moderate | High |

Table 1: Comparative physicochemical properties of common cyclic scaffolds.

Part 2: Strategic Incorporation: Key Synthetic Methodologies

The historical underutilization of cyclobutanes was partly due to a lack of accessible and versatile synthetic methods.[4] However, modern organic synthesis now offers a robust toolbox for their construction.

The Workhorse: [2+2] Cycloaddition Reactions

The most prevalent and powerful strategy for constructing the cyclobutane core is the [2+2] cycloaddition of two olefin-containing components.[5] This can be achieved through various means, with photochemical methods being particularly prominent.

-

Mechanism: The reaction can be induced by UV light or, more recently, by visible-light photocatalysis, which offers milder and more selective conditions.[6] The reaction proceeds via the formation of a diradical or zwitterionic intermediate, which then collapses to form the four-membered ring. The regio- and stereochemical outcome can often be controlled by the choice of substrates, catalysts, and reaction conditions.[5][7]

Caption: General workflow for cyclobutane synthesis via [2+2] cycloaddition.

Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition of Enones

The following protocol is a representative example based on established methodologies for the heterodimerization of dissimilar enones.[6]

-

Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the first enone (1.0 eq), the second enone (1.5-2.0 eq), and a ruthenium-based photocatalyst such as Ru(bpy)₃Cl₂ (1-2 mol%).

-

Solvent Addition: Add a suitable degassed solvent (e.g., acetonitrile or DMF) to achieve a substrate concentration of 0.1 M.

-

Irradiation: Seal the tube and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp or a compact fluorescent lamp). Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

-

Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the cyclobutane product.

-

Characterization: Confirm the structure and stereochemistry of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Alternative Strategies: Ring Expansion and C-H Functionalization

While [2+2] cycloadditions are dominant, other methods provide unique access to specific cyclobutane architectures.

-

Ring Expansion: Acid-catalyzed rearrangements of cyclopropyl carbinols can be used to expand the three-membered ring into a cyclobutane.[8][9] This method is particularly useful for generating cyclobutanones.

-

C-H Functionalization: More advanced C–H functionalization logic allows for the direct installation of functional groups onto a pre-existing cyclobutane ring.[10] This strategy is powerful for late-stage diversification of complex molecules, avoiding the need to rebuild the scaffold from scratch.

Part 3: The Cyclobutane Advantage: Applications in Drug Design

The true value of the cyclobutane scaffold lies in its ability to solve specific, recurring problems in medicinal chemistry. Its incorporation is not arbitrary but a deliberate strategy to enhance drug-like properties.[1][11]

A Superior Bioisostere for Aromatic Rings

One of the most impactful applications of cyclobutane is as a saturated, three-dimensional bioisostere for phenyl rings.[3] Aromatic rings are often metabolic hotspots, leading to rapid clearance and potential formation of reactive metabolites. Replacing them with a cyclobutane ring can mitigate these issues while preserving or even enhancing biological activity.

Causality of Improvement:

-

Increased Fsp³ Character: The shift from a planar, sp²-hybridized system to a puckered, sp³-hybridized one often leads to improved solubility and more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3]

-

Metabolic Stability: Cyclobutanes lack the electron-rich π-system of arenes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

-

Enhanced Binding: The defined 3D vectors of substituents on a cyclobutane ring can lead to better complementarity with the target's binding site compared to the fixed vectors of a planar ring, potentially increasing binding affinity.[3]

Caption: Bioisosteric replacement of a phenyl ring with a cyclobutane scaffold.

| Parameter | Aromatic Analog | Cyclobutane Analog | Rationale for Improvement |

| Target Potency (IC₅₀) | 50 nM | 45 nM | Enhanced 3D complementarity in binding pocket. |

| Aqueous Solubility | 5 µg/mL | 50 µg/mL | Increased Fsp³ character and reduced planarity disrupt crystal packing. |

| Metabolic Stability (t₁/₂, mins) | 15 | >120 | Removal of electron-rich aromatic ring, a common site of P450 oxidation. |

Table 2: Representative data comparing an aromatic compound with its cyclobutane bioisostere, demonstrating common improvements in key drug-like properties.[3]

Imposing Order: Conformational Restriction

Flexible alkyl chains in a drug molecule can adopt numerous conformations, only one of which may be the "bioactive" conformation. This conformational entropy comes at a thermodynamic cost upon binding. By replacing a flexible linker with a rigid cyclobutane scaffold, the molecule can be "locked" into a more favorable orientation.[1][11] This pre-organization can lead to a significant increase in binding affinity and selectivity. For example, replacing a double bond with a cyclobutane ring can prevent in-vivo cis/trans isomerization, ensuring the molecule remains in its active form.[11]

Directing Pharmacophores and Filling Pockets

The well-defined stereochemistry of a substituted cyclobutane allows for the precise spatial orientation of key pharmacophoric groups (e.g., hydrogen bond donors/acceptors, charged groups).[1] This ensures optimal interaction with the target protein. Furthermore, the non-planar body of the cyclobutane itself is excellent for filling hydrophobic pockets within an enzyme or receptor, an application where a simple alkyl chain might be too floppy and a phenyl ring might be too flat.[1][11]

Part 4: Case Studies in Drug Discovery

The theoretical advantages of cyclobutane scaffolds have been successfully translated into clinical candidates and marketed drugs.

-

Carboplatin: One of the earliest and most successful examples is the anticancer agent Carboplatin.[1][11] The 1,1-cyclobutanedicarboxylate ligand is not just a linker; it modulates the reactivity of the platinum center compared to its predecessor, cisplatin, resulting in a different toxicity profile and improved therapeutic index.

-

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors: In the development of allosteric inhibitors for the HCV NS5B polymerase, researchers at Boehringer Ingelheim utilized a cyclobutane ring to replace a more flexible cyclopentyl group. This modification served multiple purposes: it conformationally restricted the molecule, oriented a key carboxylic acid group for a critical interaction in the "Thumb 1" pocket, and filled a hydrophobic space, ultimately contributing to a significant boost in potency.[1]

-

Histamine H3 Receptor Antagonists (e.g., PF-03654746): In the development of CNS agents, 1,3-disubstituted cyclobutanes have been explored as conformationally restricted linkers. In the case of PF-03654746, a clinical candidate for ADHD and other cognitive disorders, the cyclobutane core serves to rigidly present the pharmacophoric elements, improving target engagement and pharmacokinetic properties.[12]

Conclusion and Future Outlook

The cyclobutane ring has successfully transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of three-dimensionality, relative stability, and synthetic accessibility allows it to serve as a powerful tool for improving potency, solubility, and metabolic stability. As synthetic methodologies continue to advance, particularly in the areas of asymmetric synthesis and C-H functionalization, the rational incorporation of cyclobutane scaffolds will become even more widespread. Its growing presence in fragment-based drug discovery (FBDD) libraries signals a clear trend: the puckered ring is poised to play an increasingly critical role in the design of the next generation of therapeutics.[4]

References

- Van der Kolk, R., Schatorjé, S. M., Verdoes, M., & Rutjes, F. P. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

- Al-Harrasi, A., Hussain, J., Ur-Rahman, N., Ali, L., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 8, 1-18. [Link]

- Al-Harrasi, A., Hussain, J., Ur-Rahman, N., Ali, L., & Al-Rawahi, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 8. [Link]

- Van der Kolk, R., Schatorjé, S. M., Verdoes, M., & Rutjes, F. P. (2022).

- Van der Kolk, R., Schatorjé, S. M., Verdoes, M., & Rutjes, F. P. (2022).

- Wang, W., Zhang, M., Wang, Y., & Zhang, W. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Medicine, 19(1), 1-27. [Link]

- Al-Harrasi, A., Hussain, J., ur Rahman, N., Ali, L., & Al-Rawahi, A. (2014). Bioactive cyclobutane-containing alkaloids. PubMed. [Link]

- Al-Harrasi, A., Hussain, J., Csuk, R., & Khan, H. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 28(24), 8049. [Link]

- Pokhodylo, V. V., Karkhut, A., Palchykov, V. A., & Babij, C. (2020). Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes. SciSpace. [Link]

- Al-Harrasi, A., Hussain, J., Ur-Rahman, N., Ali, L., & Al-Rawahi, A. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. PubMed. [Link]

- Van der Kolk, R., Schatorjé, S. M., Verdoes, M., & Rutjes, F. P. (2022).

- Simmons, E. M., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2361-2374. [Link]

- D'Acquarica, I., Botta, B., & D'Auria, M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Current Organic Chemistry, 17(22), 2636-2671. [Link]

- ResearchGate. (n.d.). The synthetic routes to cyclobutanes.

- Janssen, M. A. C. H., Rappard, R., van der Pijl, F., Raijmakers, J. A., Bloemendal, V., van Delft, F. L., & Rutjes, F. P. J. T. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

- Chen, Y., Yu, Y., Yang, C., & Zhang, L. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(25), 7551-7556. [Link]

- Foley, D. J., Mennen, S. M., & Brannigan, J. A. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(17), e202200239. [Link]

- Pinto, A., Martin, M. J., & Gil, M. J. (2006). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY. Nucleosides, Nucleotides and Nucleic Acids, 25(3), 335-343. [Link]